Pyrrolidine

Description

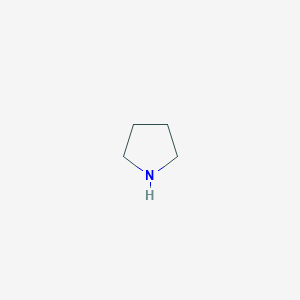

This compound is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom; the parent compound of the this compound family. It is a saturated organic heteromonocyclic parent, a member of pyrrolidines and an azacycloalkane. It is a conjugate base of a pyrrolidinium ion.

This compound is a natural product found in Cannabis sativa, Vitis vinifera, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDLPDLKQPQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Record name | PYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89014-29-9, 25150-61-2 (hydrochloride) | |

| Record name | Pyrrolidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89014-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059559 | |

| Record name | Pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrrolidine appears as a colorless to pale yellow liquid with an ammonia-like odor. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless to yellow liquid with ammonia-like odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colourless liquid; Penetrating amine-type aroma | |

| Record name | PYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrrolidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrrolidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

86.56 °C, 87.00 to 88.00 °C. @ 760.00 mm Hg, 89 °C | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

37 °F (NFPA, 2010), 37 °F, 37 °F (3 °C) (CLOSED CUP), 3 °C | |

| Record name | PYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, In water, 1.0X10+6 mg/L (miscible) at 20 °C, 1.00E+06 mg/L @ 20 °C (exp), Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrrolidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8520 at 22.5 °C/4 °C, Relative density (water = 1): 0.85, 0.847-0.853 | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrrolidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1598/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

62.7 [mmHg], 62.7 mm Hg at 25 °C, Vapor pressure, kPa at 39 °C: 1.8 | |

| Record name | Pyrrolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to pale yellow liq | |

CAS No. |

123-75-1 | |

| Record name | PYRROLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1409 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYRROLIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJU5627FYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57.79 °C, -63 °C | |

| Record name | PYRROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrrolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Pyrrolidine: A Comprehensive Technical Guide to its Structure and Bonding Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine, a saturated five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique stereochemical and electronic properties, largely dictated by the non-planar nature of its ring system, make it a critical component in molecular design and drug development. The conformational flexibility of the this compound ring, characterized by a dynamic puckering behavior, and the stereochemical stability of the nitrogen center are key determinants of the biological activity and physical properties of the molecules in which it is embedded.[1] This technical guide provides an in-depth analysis of the structure and bonding properties of this compound, offering a valuable resource for researchers and professionals in the fields of chemistry, biology, and medicinal chemistry.

Molecular Structure and Geometry

The this compound ring is not planar and adopts puckered conformations to relieve torsional strain. The two most stable conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are in rapid equilibrium through a process known as pseudorotation.[1]

Structural Parameters

The precise bond lengths and angles of this compound have been determined experimentally, primarily through gas electron diffraction. These parameters are crucial for accurate molecular modeling and understanding the steric and electronic effects within the molecule.

| Parameter | Value (Gas Electron Diffraction) |

| Bond Lengths (Å) | |

| C-N | 1.467 ± 0.005 |

| C-C | 1.545 ± 0.005 |

| C-H | 1.107 ± 0.005 |

| N-H | 1.020 (assumed) |

| Bond Angles (°) | |

| ∠C-N-C | 108.5 ± 1.0 |

| ∠N-C-C | 104.5 ± 1.0 |

| ∠C-C-C | 105.5 ± 1.0 |

| ∠H-C-H | 109.5 (assumed) |

| ∠C-N-H | 111.5 (assumed) |

Data sourced from gas electron diffraction studies. The uncertainties represent the standard deviations.

Bonding Properties

The bonding in this compound is characterized by sp³ hybridized carbon and nitrogen atoms, resulting in a tetrahedral geometry around these centers. The lone pair of electrons on the nitrogen atom plays a pivotal role in the chemical reactivity and physical properties of this compound, conferring both basicity and nucleophilicity.

Hybridization and Electronic Effects

The nitrogen atom in this compound is sp³ hybridized, with its lone pair of electrons occupying one of the tetrahedral orbitals. This lone pair is readily available for donation, making this compound a moderately strong base (pKa of the conjugate acid is approximately 11.3). The electronegativity of the nitrogen atom also induces a dipole moment in the molecule.

Conformational Dynamics and Energy Barriers

The puckering of the this compound ring is a dynamic process involving low energy barriers, allowing for rapid interconversion between different conformations at room temperature. The barrier to pseudorotation, the process by which the ring interconverts between its various puckered forms, is relatively low. Furthermore, the nitrogen atom can undergo pyramidal inversion, a process where it passes through a planar transition state, leading to the inversion of its stereochemistry.

| Process | Energy Barrier (kcal/mol) |

| Pseudorotation | ~0.5 - 3.0 |

| Nitrogen Inversion | ~6 - 8 |

These values are approximate and can be influenced by substitution on the ring and the surrounding chemical environment.

Experimental Protocols

The determination of the structural and bonding properties of this compound relies on a combination of experimental and computational techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional structure of molecules in the solid state.[3][4][5]

Methodology Outline:

-

Crystal Growth: High-quality single crystals of the this compound-containing compound are grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution.[6][7][8] For this compound, NMR is particularly useful for conformational analysis.

Methodology Outline:

-

Sample Preparation: A solution of the this compound-containing compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, NOESY, and ROESY.

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons provide information about the electronic environment of each atom.

-

Coupling Constants: Vicinal coupling constants (³J_HH) are used to determine dihedral angles via the Karplus equation, providing insights into the ring pucker.

-

Nuclear Overhauser Effect (NOE): NOESY and ROESY experiments reveal through-space interactions between protons, which helps to define the relative stereochemistry and conformation of the molecule.

-

-

Conformational Modeling: The experimental NMR data are often used in conjunction with computational modeling to generate and validate three-dimensional models of the predominant conformations in solution.

Visualizations

This compound Ring Puckering

The following diagram illustrates the two primary puckered conformations of the this compound ring: the envelope and the twist.

Nitrogen Inversion Pathway

The nitrogen atom in this compound can undergo pyramidal inversion, which is a rapid process at room temperature.

Conclusion

The structural and bonding properties of this compound are fundamental to its diverse roles in chemistry and biology. Its non-planar, flexible ring system and the basic, nucleophilic nature of its nitrogen atom provide a rich platform for molecular design. A thorough understanding of its conformational preferences, the energy barriers associated with dynamic processes, and the experimental techniques used for their characterization is essential for scientists and researchers aiming to harness the unique properties of this important heterocyclic scaffold. This guide serves as a foundational resource to aid in these endeavors, providing key data and methodological insights for the effective application of this compound chemistry in research and development.

References

- 1. This compound in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Locked conformations for proline this compound ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. excillum.com [excillum.com]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. rigaku.com [rigaku.com]

- 6. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of this compound Units [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Deep Dive into the Physicochemical Landscape of Pyrrolidine and Pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core physicochemical parameters of two structurally related five-membered nitrogen-containing heterocycles: the saturated pyrrolidine and the aromatic pyrrole. Understanding the distinct properties of these fundamental scaffolds is crucial for their application in medicinal chemistry and materials science, where they serve as key building blocks. This document outlines their key differences in acidity/basicity, volatility, polarity, and solubility, supported by quantitative data, general experimental methodologies, and visual diagrams to illustrate their structure-property relationships.

Core Physicochemical Parameters: A Comparative Analysis

The seemingly subtle difference in the saturation of the five-membered ring between this compound and pyrrole leads to profound distinctions in their chemical behavior and physical properties. This compound, as a saturated cyclic secondary amine, exhibits properties typical of aliphatic amines. In stark contrast, pyrrole's properties are dominated by the aromaticity of its ring system, where the nitrogen's lone pair of electrons participates in the π-conjugated system.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for this compound and pyrrole, providing a clear, side-by-side comparison of their quantitative values.

Table 1: Acidity and Basicity

| Parameter | This compound | Pyrrole |

| pKa of Conjugate Acid (pKaH) | 11.27 - 11.31[1][2][3] | -3.8 to 0.4[4][5][6] |

| pKa (N-H acidity) | ~32[6] | 16.5 - 17.5[4][7][8][9] |

Table 2: Physical Properties

| Parameter | This compound | Pyrrole |

| Melting Point | -63 °C[2][10] | -23 °C[4][5][7] |

| Boiling Point | 87 - 89 °C[2][10][11][12] | 129 - 131 °C[4][7][13] |

| Dipole Moment | ~1.5 D (points towards N)[14] | ~1.58 - 1.8 D (points away from N)[4][5][14][15] |

| Density | ~0.866 g/cm³[2] | ~0.967 g/cm³[4][13] |

Table 3: Solubility

| Parameter | This compound | Pyrrole |

| Solubility in Water | Miscible[2][16][17] | Slightly soluble/Partially miscible[7][18][19][20][21][22] |

| Solubility in Organic Solvents | Miscible with most organic solvents[16][17] | Soluble in ethanol, ether, benzene[7][18][20] |

Elucidation of Physicochemical Differences

The data presented above highlights the significant impact of aromaticity on the properties of pyrrole compared to its saturated counterpart, this compound.

Acidity and Basicity: this compound is a relatively strong base for a secondary amine, with the pKa of its conjugate acid being around 11.3[1][2][3]. This is because the lone pair of electrons on the nitrogen atom is readily available to accept a proton. Conversely, pyrrole is a very weak base, with a significantly lower pKa for its conjugate acid[4][5][6]. This is a direct consequence of the nitrogen's lone pair being delocalized within the aromatic π-system; protonation would disrupt this stabilizing aromaticity[6][14]. Interestingly, the N-H proton of pyrrole is significantly more acidic (pKa ≈ 17) than that of this compound (pKa ≈ 32)[4][6][8][9][23]. Deprotonation of pyrrole results in the formation of the aromatic pyrrolide anion, a stabilized conjugate base.

Boiling and Melting Points: Pyrrole exhibits a higher boiling point (129-131 °C) and melting point (-23 °C) compared to this compound (87-88 °C and -63 °C, respectively)[2][4][5][7][10][11][12][13]. The greater intermolecular forces in pyrrole, likely due to π-π stacking interactions between the aromatic rings and dipole-dipole interactions, contribute to its higher boiling and melting points.

Dipole Moment: A fascinating contrast is observed in their dipole moments. While both molecules have similar magnitudes of dipole moment, the direction is opposite. In this compound, the dipole moment vector points towards the electronegative nitrogen atom, as expected for an amine[14]. In pyrrole, however, the delocalization of the nitrogen's lone pair into the ring results in a dipole moment that points away from the nitrogen and towards the carbon atoms of the ring[14][15][24][25].

Solubility: this compound is miscible with water, a property attributed to its ability to act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on nitrogen) with water molecules[2][16][17]. Pyrrole, on the other hand, is only slightly soluble in water[7][18][19][20][21][22]. While it can act as a hydrogen bond donor, the delocalization of the nitrogen's lone pair makes it a much weaker hydrogen bond acceptor. Its larger, less polar aromatic ring also contributes to its lower water solubility.

Visualizing the Core Differences

The following diagrams, generated using the DOT language, provide a visual representation of the structural and property relationships discussed.

Caption: Structural and electronic differences between this compound and pyrrole.

Caption: Conceptual workflow of structure-property relationships.

Experimental Protocols: General Methodologies

The determination of the physicochemical parameters discussed in this guide relies on well-established experimental techniques. While specific protocols may vary, the underlying principles are universal.

1. Determination of pKa:

-

Potentiometric Titration: This is a classic and highly accurate method for determining pKa[26]. A solution of the compound is titrated with a standard acid or base, and the pH is monitored using a pH meter. The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the acidic and basic forms of the compound are equal[27]. For weakly basic compounds like pyrrole, non-aqueous titrations may be necessary.

-

UV-Vis Spectrophotometry: This method is suitable for compounds where the protonated and deprotonated forms exhibit different UV-Vis absorption spectra[26]. The absorbance of the compound is measured at a specific wavelength across a range of pH values. The pKa can then be calculated from the resulting sigmoidal curve of absorbance versus pH[28][29].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei, particularly those close to the site of protonation or deprotonation, are often pH-dependent. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa can be determined from the inflection point[30].

2. Determination of Boiling and Melting Points:

-

Melting Point: The melting point is typically determined using a melting point apparatus. A small amount of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Boiling Point: The boiling point is determined by heating the liquid until it is in equilibrium with its vapor. For small quantities, techniques like the Siwoloboff method can be employed. It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

3. Determination of Dipole Moment:

The dipole moment of a molecule is typically determined by measuring the dielectric constant of a dilute solution of the substance in a nonpolar solvent over a range of concentrations and temperatures. The Debye equation is then used to calculate the dipole moment from these measurements.

4. Determination of Solubility:

-

Shake-Flask Method: This is a common method for determining the solubility of a substance in a particular solvent[28]. An excess amount of the solute is added to a known volume of the solvent in a flask. The mixture is agitated (shaken) at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique, such as spectroscopy or chromatography.

Conclusion

The distinction between this compound and pyrrole provides a classic textbook example of how aromaticity fundamentally alters the physicochemical properties of a molecule. For researchers in drug development and materials science, a firm grasp of these differences is essential for rational design and synthesis. The high basicity and flexibility of the this compound ring make it a common feature in alkaloids and a valuable scaffold for creating chiral ligands and catalysts. In contrast, the planarity, electronic properties, and reactivity of the aromatic pyrrole ring are exploited in the synthesis of porphyrins, conductive polymers, and a wide array of pharmaceuticals. This guide serves as a foundational resource for understanding and leveraging the unique characteristics of these two important heterocyclic systems.

References

- 1. This compound | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemheterocycles.com [chemheterocycles.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]

- 6. acid base - What is the pKaH of pyrrole? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth Pyrrole Chemical Information | Expert Research & Analysis [pipzine-chem.com]

- 8. proprep.com [proprep.com]

- 9. Basic behavior of pyrrole, thiophene and furan [quimicaorganica.org]

- 10. This compound [commonorganicchemistry.com]

- 11. nacchemical.com [nacchemical.com]

- 12. This compound [drugfuture.com]

- 13. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]

- 16. This compound | 123-75-1 [chemicalbook.com]

- 17. Page loading... [wap.guidechem.com]

- 18. PYRROLE - Ataman Kimya [atamanchemicals.com]

- 19. biosynce.com [biosynce.com]

- 20. Pyrrole | 109-97-7 [chemicalbook.com]

- 21. quora.com [quora.com]

- 22. uop.edu.pk [uop.edu.pk]

- 23. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]

- 24. echemi.com [echemi.com]

- 25. dipole moment of pyrrole and furan - PG.CHEMEASY [chemisfast.blogspot.com]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 27. m.youtube.com [m.youtube.com]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ulm.edu [ulm.edu]

- 30. pubs.acs.org [pubs.acs.org]

The Double-Edged Sword of the Plant Kingdom: A Technical Guide to the Natural Occurrence of Pyrrolidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine alkaloids represent a vast and structurally diverse class of secondary metabolites that are widespread throughout the plant kingdom. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of pharmacological and toxicological properties. This technical guide provides an in-depth exploration of the natural occurrence of this compound alkaloids in plants, their biosynthesis, and quantitative distribution. Furthermore, it details the experimental protocols for their extraction, isolation, and analysis, and delves into the molecular signaling pathways through which they exert their biological effects.

Introduction

This compound alkaloids are a class of nitrogen-containing organic compounds characterized by a this compound ring structure. A significant and well-studied subgroup of these are the pyrrolizidine alkaloids (PAs), which contain two fused five-membered rings sharing a nitrogen atom. It is estimated that approximately 3% of the world's flowering plants synthesize these alkaloids as a defense mechanism against herbivores.[1][2] Their presence is particularly prominent in the plant families Asteraceae, Boraginaceae, and Fabaceae.[3][4][5]

The biological activities of this compound alkaloids are diverse, ranging from antimicrobial, anti-inflammatory, and anticancer effects to severe hepatotoxicity, neurotoxicity, and carcinogenicity.[6] This dual nature makes them both a potential source of novel therapeutic agents and a significant concern for human and animal health due to the contamination of food and herbal medicines.[3] This guide aims to provide a comprehensive technical overview for professionals engaged in the study and utilization of these potent natural products.

Biosynthesis of this compound Alkaloids

The biosynthesis of pyrrolizidine alkaloids, the most extensively studied class of this compound alkaloids, originates from the amino acid L-ornithine. The initial committed step involves the enzyme homospermidine synthase, which catalyzes the formation of homospermidine from two molecules of putrescine (derived from ornithine). The pathway then proceeds through a series of oxidation and cyclization reactions to form the characteristic bicyclic necine base.

The structural diversity of PAs arises from the esterification of the necine base with one or more necic acids, which are branched-chain carboxylic acids derived from various amino acids such as isoleucine, leucine, threonine, and valine.[7] The combination of different necine bases and necic acids leads to the formation of hundreds of distinct PA structures.

Natural Occurrence and Quantitative Distribution

This compound alkaloids are found in a wide array of plant species. The concentration of these alkaloids can vary significantly depending on the plant species, the specific alkaloid, the plant part, and environmental conditions. The following tables summarize quantitative data on the occurrence of representative pyrrolizidine alkaloids in various plants.

Table 1: Quantitative Data of Pyrrolizidine Alkaloids in the Asteraceae Family

| Plant Species | Plant Part | Alkaloid(s) | Concentration (µg/g dry weight) | Reference |

| Senecio vulgaris | Aerial parts | Senecionine, Seneciphylline, Retrorsine | 130 - 4500 | [3] |

| Senecio jacobaea | Flowers | Jacobine, Erucifoline, Senecionine | 2000 - 5000 | [3] |

| Tussilago farfara | Leaves | Senkirkine, Senecionine | 0.1 - 15 | [3] |

| Eupatorium cannabinum | Roots | Echinatine, Lycopsamine | 100 - 1000 | [3] |

Table 2: Quantitative Data of Pyrrolizidine Alkaloids in the Boraginaceae Family

| Plant Species | Plant Part | Alkaloid(s) | Concentration (µg/g dry weight) | Reference |

| Symphytum officinale | Roots | Symphytine, Echimidine, Lycopsamine | 400 - 4000 | [3] |

| Borago officinalis | Leaves | Lycopsamine, Intermedine, Amabiline | 2 - 10 | [3] |

| Heliotropium europaeum | Aerial parts | Heliotrine, Lasiocarpine | 1000 - 30000 | [3] |

| Cynoglossum officinale | Leaves | Cynoglossophine, Echimidine | 500 - 2000 | [3] |

Table 3: Quantitative Data of Pyrrolizidine Alkaloids in the Fabaceae Family

| Plant Species | Plant Part | Alkaloid(s) | Concentration (µg/g dry weight) | Reference |

| Crotalaria retusa | Seeds | Monocrotaline | 10000 - 50000 | [4] |

| Crotalaria spectabilis | Seeds | Monocrotaline | up to 47000 | [4] |

Experimental Protocols

The accurate analysis of this compound alkaloids requires robust and validated experimental protocols for their extraction, isolation, and quantification.

Extraction of Pyrrolizidine Alkaloids

4.1.1. Solvent Extraction

This method is widely used for the initial extraction of PAs from plant material.

-

Protocol:

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material (e.g., 10 g) with an acidified methanol solution (e.g., 0.5 M H₂SO₄ in 80% methanol) at room temperature for 24 hours.

-

Filtration: Filter the extract through filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in dilute acid (e.g., 0.5 M H₂SO₄).

-

Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove pigments and other lipophilic impurities.

-

Make the aqueous phase alkaline (pH 9-10) with a base (e.g., ammonium hydroxide).

-

Extract the alkaloids from the alkaline solution with a polar organic solvent (e.g., chloroform or dichloromethane).

-

-

Final Concentration: Evaporate the organic solvent to yield the crude alkaloid fraction.

-

4.1.2. Solid-Phase Extraction (SPE)

SPE is a common technique for the cleanup and concentration of PAs from crude extracts. Cation-exchange cartridges are particularly effective.

-

Protocol:

-

Sample Loading: Dissolve the crude extract in a dilute acidic solution (e.g., 0.05 M H₂SO₄) and load it onto a pre-conditioned strong cation-exchange (SCX) SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove neutral and acidic impurities, followed by a wash with methanol to remove less polar impurities.

-

Elution: Elute the retained PAs from the cartridge using a basic methanolic solution (e.g., 5% ammonia in methanol).

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for analysis (e.g., methanol or the initial mobile phase for LC-MS).

-

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile alkaloids.

-

Protocol:

-

Derivatization (Optional but often necessary): Silylation of the hydroxyl groups of the alkaloids can improve their volatility and chromatographic behavior.

-

Injection: Inject the prepared sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a temperature gradient program to separate the individual alkaloids.

-

Detection: The mass spectrometer is used to detect and identify the separated compounds based on their mass spectra and retention times.

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used and sensitive method for the quantification of PAs in complex matrices.[3]

-

Protocol:

-

Chromatographic Separation:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure the protonation of the alkaloids.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in the positive ion mode.

-

Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target alkaloid.

-

-

Quantification: Quantify the alkaloids by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with certified reference standards.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Alkaloid Analysis

Caption: A generalized experimental workflow for the extraction and analysis of this compound alkaloids from plant materials.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a saturated five-membered heterocycle, is a cornerstone of numerous natural products, pharmaceuticals, and catalysts. Its stereochemistry and conformational landscape are pivotal in dictating molecular recognition, biological activity, and reactivity. This technical guide provides a comprehensive exploration of the stereochemical and conformational analysis of the this compound ring, intended for researchers and professionals in drug development and chemical sciences. We delve into the principles of this compound ring puckering and pseudorotation, the influence of substituents on conformational preference, and detail the primary experimental and computational methodologies employed for these analyses.

Introduction: The Significance of this compound Stereochemistry

The this compound scaffold's prevalence in medicinal chemistry underscores the importance of its three-dimensional structure.[1] The non-planar nature of the saturated five-membered ring gives rise to a complex conformational isomerism that can significantly impact a molecule's interaction with biological targets.[2] A thorough understanding of the stereochemical and conformational behavior of substituted pyrrolidines is therefore critical for rational drug design and the development of stereoselective syntheses.[3]

Fundamentals of this compound Conformation

Unlike planar aromatic rings, the sp³-hybridized carbons of the this compound ring lead to a puckered structure to alleviate torsional strain. The conformational landscape of this compound is primarily described by two key concepts: ring puckering and pseudorotation.

Ring Puckering: Envelope and Twist Conformations

The this compound ring predominantly adopts two low-energy, non-planar conformations: the envelope (E) and the twist (T) forms.

-

Envelope (E) Conformation: In this arrangement, four of the five ring atoms are coplanar, with the fifth atom displaced out of this plane. The out-of-plane atom can be either a carbon or the nitrogen. For instance, in Cγ-exo and Cγ-endo conformations, the Cγ (C4) carbon is out of the plane defined by the other four atoms.[2]

-

Twist (T) Conformation: In the twist form, two adjacent atoms are displaced in opposite directions from the plane defined by the other three atoms.

Pseudorotation: A Pathway of Interconversion

The envelope and twist conformations of this compound are not static but are in rapid equilibrium through a low-energy process known as pseudorotation . This process involves a continuous, wave-like motion of the ring pucker around the ring without passing through a high-energy planar state. The entire pseudorotation circuit describes the interconversion of ten envelope and ten twist conformations.

The conformation of the this compound ring at any point in the pseudorotation circuit can be described by two puckering parameters:

-

Puckering Amplitude (q): This parameter describes the extent of puckering or deviation from planarity.

-

Phase Angle of Pseudorotation (Φ): This angle defines the position of the pucker in the pseudorotation circuit, indicating which atoms are displaced and in which direction.

The interconversion between these conformers is rapid, with a relatively low energy barrier. For the parent this compound molecule, the barrier to pseudorotation has been determined to be approximately 220 ± 20 cm⁻¹ (about 0.63 kcal/mol).[4] Computational studies have also calculated this barrier, with values around 284 cm⁻¹ (approximately 0.81 kcal/mol) being reported.[4]

Influence of Substituents on Conformational Preference

Substituents on the this compound ring can significantly influence the conformational equilibrium by favoring certain puckered forms over others. This control over conformation is a key tool in drug design. The primary factors governing these preferences are steric and electronic effects.

Steric Effects

Bulky substituents tend to occupy a pseudoequatorial position to minimize steric interactions. This preference can effectively "lock" the this compound ring into a specific conformation. For example, the introduction of a sterically demanding tert-butyl group at the C4 position strongly favors a pseudoequatorial orientation, leading to a cis-exo pucker for L-prolines when the substituent is cis to the carboxyl group, and a trans-endo pucker when it is trans.[5][6]

Electronic Effects

The electronegativity of substituents also plays a crucial role in determining the ring pucker. A well-established principle is that for 4-substituted prolines, an electronegative substituent in the cis (relative to the C5 carboxylate) position favors the Cγ-endo pucker, while a trans electronegative substituent favors the Cγ-exo pucker.[2][5][6] This is often attributed to stereoelectronic effects, such as hyperconjugation.

Quantitative Conformational Analysis

The conformational preferences of this compound derivatives can be quantified in terms of the relative energies of different conformers and the energy barriers to their interconversion. This data is crucial for understanding the dynamic behavior of these molecules.

| Compound/Derivative | Conformer 1 | Conformer 2 | Energy Difference (kcal/mol) | Method | Reference |

| This compound (unsubstituted) | Equatorial NH | Axial NH | 0.08 (29 cm⁻¹) | Experimental (fs DFWM) | [4] |

| This compound (unsubstituted) | Equatorial NH | Axial NH | 0.05 (17 cm⁻¹) | Computational (CCSD(T)) | [4] |

| 5-Phenylthis compound-2-carboxylate unit | Cγ-endo | Cγ-exo | 1.2 (in DMSO) | Computational (QM) | [7] |

| 5-Phenylthis compound-2-carboxylate unit | Cγ-endo | Cγ-exo | 2.8 (in gas phase) | Computational (QM) | [7] |

| N-acetyl-N'-methylamide of α-methyl-azetidine | γ-turn | - | Higher tendency than proline analogs | Computational | [8] |

Table 1: Selected Quantitative Data on this compound Conformations

Experimental and Computational Protocols for Conformational Analysis

A combination of experimental and computational techniques is typically employed to elucidate the stereochemistry and conformational preferences of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of pyrrolidines.

Detailed Methodologies:

-

Sample Preparation: 5-10 mg of the purified this compound derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the conformational equilibrium.

-

¹H and ¹³C NMR: Standard 1D spectra are acquired to identify the chemical shifts of all protons and carbons. For ¹H NMR, typically 16-32 scans are sufficient, while ¹³C NMR requires a larger number of scans (≥1024) due to the low natural abundance of the ¹³C isotope.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which is essential for assigning the proton signals of the this compound ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å). The intensities of NOE/ROE cross-peaks provide information about inter-proton distances, which can be used to distinguish between different conformers. Typical mixing times for NOESY are in the range of 300-800 ms, while for ROESY, they are around 200-500 ms.

-

-

Karplus Equation Analysis: The vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra are used to estimate the dihedral angles within the this compound ring using the Karplus equation. This allows for a quantitative determination of the ring's conformation.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.

Detailed Methodologies:

-

Crystallization: High-quality single crystals of the this compound derivative are grown. Common techniques include:

-

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly.

-

Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a less-soluble solvent.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

-

-

Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data. The final refined structure provides precise atomic coordinates, from which the exact conformation of the this compound ring can be determined.

Computational Chemistry

Computational methods are invaluable for mapping the potential energy surface of this compound derivatives and calculating the relative energies of different conformers and the barriers between them.

Detailed Methodologies:

-

Conformational Search: An initial conformational search is performed using molecular mechanics or semi-empirical methods to identify low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) (e.g., with B3LYP functional and a suitable basis set like 6-31G*) or ab initio methods (e.g., MP2).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as free energies.

-

Transition State Search: To determine the energy barriers for interconversion, transition state structures connecting the minima are located using methods like synchronous transit-guided quasi-Newton (STQN).

Conclusion

The stereochemistry and conformational analysis of the this compound ring are of paramount importance in the design and development of new drugs and chemical entities. The conformational flexibility of the five-membered ring, governed by the principles of ring puckering and pseudorotation, can be effectively controlled by the strategic placement of substituents with specific steric and electronic properties. A multi-faceted approach, combining high-resolution NMR spectroscopy, single-crystal X-ray crystallography, and sophisticated computational modeling, is essential for a comprehensive understanding of the conformational landscape of this compound derivatives. The detailed methodologies and principles outlined in this guide provide a robust framework for researchers to investigate and harness the rich stereochemical and conformational diversity of this privileged scaffold.

References

- 1. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of this compound Units [frontiersin.org]

- 2. Efficient free energy calculations for compounds with multiple stable conformations separated by high energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Karplus equation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 7. This compound in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of ring contraction on the conformational preferences of α-substituted proline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Early Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure, stereochemical complexity, and ability to engage in various biological interactions have cemented its role as a cornerstone in the design and development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for professionals engaged in early drug discovery.

The Significance of the this compound Moiety

The versatility of the this compound scaffold stems from several key features:

-

Three-Dimensionality: The non-planar, puckered nature of the saturated this compound ring allows for the precise spatial orientation of substituents, enabling optimal interactions with the complex topographies of biological targets.[1][2]

-

Stereochemistry: The presence of multiple chiral centers in substituted pyrrolidines gives rise to a rich stereoisomeric landscape, where different stereoisomers can exhibit distinct pharmacological profiles.[1]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to target binding and influencing crucial drug-like properties such as solubility and bioavailability.[3]

-

Natural Product Presence: The this compound ring is a common motif in a vast array of natural products, including alkaloids like nicotine and hygrine, and the amino acid proline, underscoring its evolutionary selection as a biologically relevant structure.[4][5]

These attributes have led to the incorporation of the this compound scaffold in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5][6]

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for targeting a multitude of diseases.

Anticancer Activity

A significant body of research has focused on the development of this compound-based anticancer agents.[7][8] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression. Spirooxindole-pyrrolidine derivatives, for instance, have shown potent anti-proliferative activity against various cancer cell lines.[7]

Enzyme Inhibition

This compound derivatives have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: A prominent class of this compound-based drugs are the DPP-IV inhibitors, such as vildagliptin and saxagliptin, used in the treatment of type 2 diabetes.[3][9] These compounds prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[2][8] The cyanothis compound moiety is a key pharmacophore in many potent DPP-IV inhibitors.[9]

-

α-Glucosidase Inhibitors: this compound-based chalcones have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, these compounds can help to manage postprandial hyperglycemia in diabetic patients.[10]

-

N-acylethanolamine acid amidase (NAAA) Inhibitors: this compound amides have been investigated as NAAA inhibitors, which can restore the levels of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA), offering a potential therapeutic strategy for inflammatory conditions.[11]

-

Dihydrofolate Reductase (DHFR) Inhibitors: this compound-based thiosemicarbazones have been synthesized and evaluated as DHFR inhibitors, a validated target in cancer and infectious diseases.[12]

Other Biological Activities

The therapeutic potential of this compound derivatives extends to a variety of other areas, including:

-

Antiviral: this compound-containing compounds have been investigated for their antiviral properties.[13]

-

Antibacterial: The this compound scaffold is present in some antibacterial agents.[13]

-

Anti-inflammatory: As mentioned with NAAA inhibitors, this compound derivatives have shown promise as anti-inflammatory agents.[11][13]

-

Anticonvulsant: The this compound-2,5-dione scaffold is a known pharmacophore in the design of anticonvulsant drugs.[13][14]

-